molecular formula C10H12O2S B14511779 2-(Thiolan-2-ylidene)cyclohexane-1,3-dione CAS No. 62686-88-8

2-(Thiolan-2-ylidene)cyclohexane-1,3-dione

Cat. No.: B14511779
CAS No.: 62686-88-8
M. Wt: 196.27 g/mol
InChI Key: COGSGMSSIIRQIZ-UHFFFAOYSA-N
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Description

2-(Thiolan-2-ylidene)cyclohexane-1,3-dione is an organic compound with a unique structure that combines a thiolane ring and a cyclohexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiolan-2-ylidene)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with thiolane derivatives under specific conditions. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final triketone molecule . The reaction conditions often involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Thiolan-2-ylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

2-(Thiolan-2-ylidene)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Thiolan-2-ylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as a herbicide, it inhibits the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the disruption of plant growth and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiolan-2-ylidene)cyclohexane-1,3-dione is unique due to the presence of both a thiolane ring and a cyclohexane-1,3-dione moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

62686-88-8

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-(thiolan-2-ylidene)cyclohexane-1,3-dione

InChI

InChI=1S/C10H12O2S/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1-6H2

InChI Key

COGSGMSSIIRQIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C2CCCS2)C(=O)C1

Origin of Product

United States

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